2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
Description
This compound features a 2,5-dichlorobenzamide core linked via an ethyl group to a 6-methylimidazo[1,2-b]pyrazole heterocycle.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c1-10-8-14-20(6-7-21(14)19-10)5-4-18-15(22)12-9-11(16)2-3-13(12)17/h2-3,6-9H,4-5H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMSBVWTEUTRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities. They are used in various applications, including pharmaceuticals and agrochemicals.
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound could have diverse molecular and cellular effects depending on its specific targets and mode of action.
Biological Activity
2,5-Dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichloro-substituted benzamide moiety linked to a 6-methyl-1H-imidazo[1,2-b]pyrazole structure. The structural characteristics contribute to its biological activity and interaction with various molecular targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
- In vitro studies have demonstrated that derivatives of imidazo compounds possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 2.03 μM to 7.05 μM, indicating potential for developing new anti-tubercular agents .
2. Anticancer Properties
- Compounds with similar imidazo structures have been evaluated for anticancer activity. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways .
3. Antiviral Effects
- The imidazo[1,2-b]pyrazole framework has been associated with antiviral activities as well. Research suggests that modifications in the structure can enhance efficacy against viral targets, although specific data for the compound is limited.
The biological effects of this compound are thought to occur through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways that contribute to disease progression.
Case Studies
Several studies highlight the biological activity of related compounds:
Comparison with Similar Compounds
a. Core Benzamide Modifications
- 2,5-Dichloro Substitution : The target compound’s dichloro substitution contrasts with analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) (), which has electron-donating methoxy groups. Chlorine atoms increase polarity and metabolic stability compared to methoxy or hydroxy groups (e.g., Rip-D , a hydroxy analog) .
- Heterocyclic Attachments: The 6-methylimidazopyrazole group differs from thiazole- or pyrimidine-fused systems in compounds like 11 (), which features a naphthalenothiazole and pyrimidine scaffold.
b. Side Chain Variations
- The ethyl linker in the target compound is analogous to the phenethylamine chain in Rip-B but lacks aromaticity. This may reduce steric hindrance compared to bulkier analogs like 155 (), which includes a quinazolinone-purine system .
2.3. Physical and Spectroscopic Properties
*Inferred values based on structural analogs.
- Melting Points : The dichloro substitution in the target compound likely raises its melting point compared to Rip-B (90°C) but may be lower than 11 (276°C) due to reduced molecular rigidity .
- Spectroscopy : The benzamide carbonyl in the target compound would align with 11 and Rip-B in IR and NMR, though chlorine substituents may downfield-shift aromatic carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
